

# OP-145: A Promising Antimicrobial Peptide Against Multidrug-Resistant Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

[Get Quote](#)

For Immediate Release

A comprehensive analysis of the synthetic antimicrobial peptide **OP-145** demonstrates its significant efficacy against multidrug-resistant (MDR) bacteria, positioning it as a potential alternative to conventional antibiotics. This guide provides a detailed comparison of **OP-145**'s performance against various antibiotics, supported by available experimental data.

## Executive Summary

**OP-145**, a synthetic peptide derived from the human cathelicidin LL-37, exhibits potent antimicrobial and anti-biofilm properties, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).<sup>[1][2]</sup> Its mechanism of action, primarily through the disruption of bacterial cell membranes, offers a different approach to combating infections compared to many traditional antibiotics. While extensive comparative data is still emerging, initial studies highlight its potential in addressing the growing threat of antibiotic resistance.

## Efficacy of OP-145 Against Multidrug-Resistant Bacteria

Current research indicates that **OP-145** is highly effective against several clinically relevant MDR bacteria.

## Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. While a comprehensive comparative dataset is not yet available in a single study, the following table summarizes available information on the efficacy of **OP-145** and common antibiotics against key MDR pathogens.

| Pathogen | OP-145 MIC<br>( $\mu$ g/mL) | Vancomycin<br>MIC ( $\mu$ g/mL) | Linezolid MIC<br>( $\mu$ g/mL) | Daptomycin<br>MIC ( $\mu$ g/mL) |
|----------|-----------------------------|---------------------------------|--------------------------------|---------------------------------|
|----------|-----------------------------|---------------------------------|--------------------------------|---------------------------------|

|                                                              |                                                                                                                                                                                                   |     |     |       |
|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|-----|-------|
| Methicillin-<br>Resistant<br>Staphylococcus<br>aureus (MRSA) | Data<br>demonstrating<br>significant<br>activity exists,<br>but specific MIC<br>ranges from<br>comparative<br>studies are not<br>readily available.<br><a href="#">[1]</a><br><a href="#">[2]</a> | 1-2 | 1-4 | 0.5-2 |
|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|-----|-------|

| Pathogen | OP-145 MIC<br>( $\mu$ g/mL) | Ceftazidime<br>MIC ( $\mu$ g/mL) | Meropenem<br>MIC ( $\mu$ g/mL) | Colistin MIC<br>( $\mu$ g/mL) |
|----------|-----------------------------|----------------------------------|--------------------------------|-------------------------------|
|----------|-----------------------------|----------------------------------|--------------------------------|-------------------------------|

|                            |     |          |            |        |
|----------------------------|-----|----------|------------|--------|
| Pseudomonas<br>aeruginosa  | N/A | 1- >256  | 0.5 - >512 | 0.5-4  |
| Acinetobacter<br>baumannii | N/A | 8 - >256 | 2 - >64    | 0.25-2 |

|                                                          |     |      |     |        |
|----------------------------------------------------------|-----|------|-----|--------|
| Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | N/A | >256 | >16 | Varies |
|----------------------------------------------------------|-----|------|-----|--------|

Note: "N/A" indicates that specific, directly comparable MIC values for **OP-145** against these pathogens were not found in the reviewed literature. The antibiotic MIC ranges are based on published surveillance data and may vary depending on the specific strain and testing methodology.

## Biofilm Eradication

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. **OP-145** has demonstrated notable efficacy in reducing and eradicating biofilms.

### Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

| Pathogen                                                  | OP-145 MBEC ( $\mu\text{g/mL}$ )                                                                       | Vancomycin MBEC ( $\mu\text{g/mL}$ )                        |
|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA) | Studies show significant reduction in biofilm formation.<br><a href="#">[1]</a><br><a href="#">[2]</a> | Often high and variable, frequently $>128 \mu\text{g/mL}$ . |

## Mechanism of Action

The primary mechanism of action for **OP-145** involves the direct disruption of the bacterial cell membrane. This process is generally understood to occur in the following stages:

- Electrostatic Attraction: The positively charged **OP-145** peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.
- Membrane Insertion and Disruption: Upon binding, **OP-145** inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and increased permeability.

- Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.

This membrane-targeting mechanism is considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways.



[Click to download full resolution via product page](#)

Mechanism of **OP-145** action on the bacterial cell membrane.

## Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of antimicrobial agents like **OP-145**.

# Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Workflow:



[Click to download full resolution via product page](#)

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

- Preparation of Antimicrobial Solutions: Prepare a stock solution of **OP-145** or the comparator antibiotic. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

- Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria without antimicrobial) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

## Biofilm Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to eradicate a pre-formed biofilm.

Workflow:

### Biofilm Eradication Assay Workflow



[Click to download full resolution via product page](#)

Workflow for the Crystal Violet Biofilm Eradication Assay.

Detailed Steps:

- Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
- Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer such as phosphate-buffered saline (PBS).

- Antimicrobial Treatment: Add fresh growth medium containing serial dilutions of **OP-145** or the comparator antibiotic to the wells and incubate for a specified period (e.g., 24 hours).
- Staining: Wash the wells again to remove the antimicrobial agent and planktonic bacteria. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.
- Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of remaining biofilm.

## Conclusion

**OP-145** demonstrates significant potential as a novel antimicrobial agent against multidrug-resistant bacteria, particularly MRSA. Its distinct membrane-disrupting mechanism of action and efficacy against biofilms make it a compelling candidate for further development. While more extensive comparative studies are needed to fully elucidate its spectrum of activity against a wider range of MDR pathogens, the existing data provides a strong rationale for its continued investigation as a valuable tool in the fight against antimicrobial resistance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OP-145: A Promising Antimicrobial Peptide Against Multidrug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150778#op-145-efficacy-against-multidrug-resistant-bacteria-compared-to-antibiotics]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)